

Discovery and history of substituted indoles

Author: BenchChem Technical Support Team. **Date:** January 2026

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An In-depth Technical Guide to the Discovery and History of Substituted Indoles

Introduction

The indole scaffold, a privileged heterocyclic motif composed of a fused benzene and pyrrole ring, is a cornerstone of medicinal chemistry.^{[1][2][3]} Its structural resemblance to endogenous molecules, particularly the amino acid tryptophan, allows it to interact with a wide array of biological targets, making it a foundational element in numerous natural products and pharmaceuticals.^{[1][4][5]} Substituted indoles, where the core ring is functionalized at various positions, have led to the development of groundbreaking drugs for conditions ranging from migraines and inflammation to chemotherapy-induced nausea and cancer.^{[2][6][7][8][9]} Since 2015, the U.S. Food and Drug Administration (FDA) has approved over a dozen new drugs containing the indole structure.^{[2][9]} This technical guide provides a comprehensive overview of the discovery and history of substituted indoles, detailing the key scientific breakthroughs, pivotal experiments, and the logical progression of research that established this versatile scaffold as a pillar of modern drug discovery.

Foundational Discoveries and Synthesis

The story of substituted indoles begins with the study of the dye indigo in the 19th century. In 1866, Adolf von Baeyer first synthesized the parent indole molecule by reducing oxindole with zinc dust.^[6] However, the full potential of the indole scaffold could not be realized without a reliable and general method for its synthesis.

The Fischer Indole Synthesis: A Cornerstone Reaction

A monumental breakthrough occurred in 1883 when Hermann Emil Fischer developed the Fischer indole synthesis.^{[10][11][12]} This reaction, which involves the acid-catalyzed cyclization of an arylhydrazone (formed from an arylhydrazine and an aldehyde or ketone), remains one of the most important and widely used methods for preparing substituted indoles to this day.^{[6][10][12][13]} Its versatility allows for the generation of indoles with substituents at the 2- and/or 3-positions.^[6] The reaction can be catalyzed by a variety of Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃).^{[10][11]}

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Figure 1: Workflow of the Fischer Indole Synthesis.

Other Key Synthetic Methodologies

While the Fischer synthesis is dominant, other methods have been developed to address its limitations and expand the diversity of accessible indole structures.

- **Leimgruber–Batcho Indole Synthesis:** Disclosed in a 1976 patent, this high-yielding method is particularly popular in the pharmaceutical industry for generating various substituted indoles.^[6]
- **Gassman Indole Synthesis:** This one-pot reaction produces 3-thioalkoxyindoles from anilines, which can then be desulfurized to yield the indole product. It is effective for preparing 2,3-unsubstituted indoles.^[14]
- **Modern Methods:** More recent advances have focused on transition metal-catalyzed reactions and C–H functionalization to provide novel and efficient routes to highly substituted indoles, addressing challenges like modifying the C5 position.^{[2][3][8][15]}

The Serotonin Connection: A New Therapeutic Paradigm

A pivotal moment in the history of substituted indoles was the discovery of serotonin (5-hydroxytryptamine, 5-HT), an indole derivative that functions as a crucial neurotransmitter.

- Discovery: Vittorio Erspamer first identified a substance he named "enteramine" in enterochromaffin cells of the gut in the 1930s.[16][17][18] Independently, in 1948, a team at the Cleveland Clinic including Irvine Page, Arda Green, and Maurice Rapport isolated a vasoconstrictor from blood serum, which they named "serotonin." [16][18][19][20] It was soon confirmed that enteramine and serotonin were the same molecule.[16]
- Role in the CNS: The discovery of serotonin in the brain by Dr. Betty Twarog in 1952 revolutionized neuroscience, revealing its role in regulating mood, sleep, appetite, and cognition.[16][19]
- Receptor Subtypes: Subsequent research identified a large family of serotonin receptors (e.g., 5-HT₁, 5-HT₂, 5-HT₃, etc.), each with distinct functions and signaling mechanisms.[17] This discovery was critical, as it opened the door to designing drugs that could selectively target specific receptor subtypes to achieve a desired therapeutic effect while minimizing side effects.

Figure 2: Simplified Serotonin Synthesis and Signaling Pathway.

Case Study: The Triptans - A Revolution in Migraine Therapy

The development of the triptan class of drugs is a landmark example of rational, target-based drug design rooted in the understanding of indole chemistry and serotonin pharmacology.

The Serotonin Hypothesis of Migraine

In the mid-20th century, evidence began to mount implicating serotonin in migraine pathophysiology.[21] Key observations included fluctuating serotonin levels during attacks and the ability of intravenous serotonin to abort migraines, although its side effects made it an unsuitable treatment.[21] This led to the hypothesis that a selective agonist for a specific 5-HT

receptor subtype in the cranial vasculature could induce vasoconstriction and alleviate migraine pain without systemic side effects.[\[21\]](#)

The Discovery of Sumatriptan

In 1972, a research program at Glaxo (now GlaxoSmithKline) led by Dr. Patrick Humphrey set out to find such a drug.^[21]^[22] The journey was a meticulous process of synthesis and testing.

- Initial Hypothesis: Develop a selective 5-HT₁-like receptor agonist to constrict dilated cranial arteries.[22]
- First Leads: An early compound, AH24167, unexpectedly caused vasodilation, revealing it acted on a different receptor subtype, later named 5-HT₇.[21][22][23] This highlighted the critical need for receptor selectivity.
- Refined Search: A more selective agonist, AH25086, was developed and showed the desired vasoconstrictor effect but had poor oral bioavailability, making it unsuitable for widespread use.[22][23]
- Breakthrough: Continued research led to the synthesis of sumatriptan (GR43175), a substituted indole with potent selective agonist activity at 5-HT_{1B} and 5-HT_{1D} receptors and improved bioavailability.[21][23]

Sumatriptan was first launched in 1991, revolutionizing the acute treatment of migraine.^{[21][22]} Its success validated the serotonin hypothesis and paved the way for a new class of drugs, the triptans.^{[21][24]}

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Figure 3: Logical Workflow of the Discovery of Sumatriptan.

Triptan Pharmacokinetics

The success of sumatriptan spurred the development of "second-generation" triptans with modified pharmacokinetic profiles to improve efficacy and patient convenience.

Drug	Oral Bioavailability (%)	Time to Max. Concentration (T_{max} , hours)	Elimination Half-Life ($t_{1/2}$, hours)
Sumatriptan	14	2.5	2
Zolmitriptan	40	1.5 - 2.0	3
Naratriptan	70	2.0 - 3.0	6
Rizatriptan	45	1.0 - 1.5	2 - 3
Almotriptan	70	1.5 - 3.5	3.5
Eletriptan	50	1.5	4
Frovatriptan	24 - 30	2.0 - 4.0	26

Table 1: Comparative Pharmacokinetics of Triptans. (Note: Values are approximate and can vary between studies.)

Case Study: Indomethacin - A Potent NSAID

Indomethacin is another prominent pharmaceutical built on a substituted indole core, but its development and mechanism are entirely distinct from the triptans. Discovered in 1963 and approved for medical use in the U.S. in 1965, it became one of the most potent nonsteroidal anti-inflammatory drugs (NSAIDs) of its time.[25][26]

Mechanism of Action

The anti-inflammatory, analgesic, and antipyretic properties of indomethacin are primarily due to its potent, non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[25][26] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[26] The mechanism of action for aspirin-like drugs, including the inhibition of prostaglandin synthesis, was elucidated in 1971.[26]

Enzyme	Indomethacin IC ₅₀
COX-1	~20 nM
COX-2	~100 nM

Table 2: Indomethacin IC₅₀ Values for COX Isoforms. (Note: IC₅₀ values can vary depending on the specific assay conditions.)

Case Study: Ondansetron - A Targeted Antiemetic

The development of ondansetron represents another successful application of selective receptor targeting within the serotonin system. Developed by Glaxo in the 1980s and approved by the FDA in 1991, ondansetron was the first selective 5-HT₃ receptor antagonist.[27][28]

The 5-HT₃ receptor is a ligand-gated ion channel involved in mediating nausea and vomiting signals. By selectively blocking this receptor, ondansetron provides powerful relief from nausea and vomiting caused by cancer chemotherapy and radiotherapy, without the side effects associated with less selective drugs.[9][29]

Appendix: Experimental Protocols

Representative Protocol: Fischer Indole Synthesis of 2-phenylindole

This protocol is a generalized representation of the Fischer indole synthesis. Safety Note: This experiment should only be conducted by trained professionals in a suitable laboratory setting with appropriate personal protective equipment.

Materials:

- Phenylhydrazine
- Acetophenone
- Glacial Acetic Acid or Polyphosphoric Acid (PPA)
- Ethanol
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer

Procedure:

- Formation of the Phenylhydrazone (In Situ):
 - In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
 - Stir the mixture at room temperature for 30-60 minutes. The formation of the phenylhydrazone is often visually indicated by a change in color or the formation of a precipitate.
- Cyclization:
 - Add the acid catalyst. If using glacial acetic acid as the solvent, it also serves as the catalyst; the mixture can be heated directly. If using a stronger catalyst like polyphosphoric acid (PPA), add it slowly to the reaction mixture.

- Attach a reflux condenser and heat the mixture to reflux (typically 80-140°C, depending on the solvent and catalyst) with continuous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).
- Workup and Isolation:
 - Allow the reaction mixture to cool to room temperature.
 - Carefully pour the mixture into a beaker of ice-water. This will often cause the crude indole product to precipitate.
 - Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acid.
 - The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-phenylindole.

Conclusion

From the foundational discovery of its synthesis by Emil Fischer to the rational design of highly selective drugs like sumatriptan and ondansetron, the history of substituted indoles is a testament to the power of synthetic chemistry and molecular pharmacology. The indole scaffold's unique chemical properties and biological relevance have enabled the development of therapies that have transformed patient care in multiple disease areas. As new synthetic methods continue to emerge and our understanding of complex biological pathways deepens, substituted indoles will undoubtedly remain a vital and fertile ground for the discovery of next-generation therapeutics.

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- To cite this document: BenchChem. [Discovery and history of substituted indoles]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343685#discovery-and-history-of-substituted-indoles]

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